molecular formula C10H11IN4O5 B12914747 (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12914747
M. Wt: 394.12 g/mol
InChI Key: ZGOQMYVKOHEQHB-UUOKFMHZSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine nucleoside derivative characterized by a hydroxyl group at the C6 position and an iodine atom at the C2 position of the purine ring. Its ribose moiety retains the natural β-D-configuration, which is critical for binding to biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism.

Properties

Molecular Formula

C10H11IN4O5

Molecular Weight

394.12 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iodo-1H-purin-6-one

InChI

InChI=1S/C10H11IN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1

InChI Key

ZGOQMYVKOHEQHB-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)I

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)I

Origin of Product

United States

Preparation Methods

Purine Base Functionalization

  • Iodination at the 2-position
    The 2-position iodination of purines is commonly achieved by electrophilic substitution using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The reaction is typically performed in an inert solvent like dimethyl sulfoxide (DMSO) or acetonitrile at low to moderate temperatures (0–50 °C) to avoid over-iodination or degradation.

  • Hydroxylation at the 6-position
    The 6-hydroxy group can be introduced by hydrolysis of 6-chloropurine derivatives or by direct hydroxylation using mild nucleophilic substitution reactions.

Sugar Moiety Preparation and Protection

  • The sugar is often protected at the 3' and 4' hydroxyl groups with acetyl or benzoyl groups to prevent side reactions during coupling.
  • The 5' hydroxyl group may be left free or protected depending on the synthetic route.
  • The anomeric position (1') is activated as a halide (e.g., bromide) or a leaving group (e.g., acetate) to facilitate nucleophilic attack by the purine base.

Glycosylation (Coupling) Reaction

  • The coupling of the purine base to the sugar is typically carried out by reacting the purine derivative with the activated sugar in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
  • The reaction is performed in an inert solvent like acetonitrile or dichloromethane at low temperatures (0–25 °C) to control stereoselectivity.
  • Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) may be added to neutralize acids formed and improve yield.

Deprotection and Purification

  • After coupling, protecting groups are removed by treatment with mild bases (e.g., ammonia in methanol) or acids depending on the protecting groups used.
  • Purification is achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and purity analysis.

Representative Reaction Conditions and Data

Step Reagents/Conditions Solvent Temperature Notes
Iodination N-iodosuccinimide (NIS), DMSO DMSO 0–25 °C Controlled to avoid over-iodination
Hydroxylation Hydrolysis of 6-chloropurine derivative Aqueous or MeOH Room temperature Mild nucleophilic substitution
Sugar protection Acetic anhydride, pyridine Pyridine 0–25 °C Protect 3',4' hydroxyls
Sugar activation HBr or Ac2O (to form bromide or acetate) Acetic acid 0–25 °C Prepare leaving group at anomeric C1'
Glycosylation Purine base + activated sugar + TMSOTf MeCN or DCM 0–25 °C Lewis acid catalysis, stereoselective
Deprotection NH3 in MeOH or mild acid MeOH Room temperature Remove acetyl/benzoyl groups
Purification HPLC Various Ambient Confirm purity and stereochemistry

Research Findings and Optimization Notes

  • The stereochemistry of the sugar moiety is preserved by using protected sugars and mild reaction conditions during glycosylation.
  • The choice of protecting groups influences the yield and purity; acetyl groups are preferred for ease of removal.
  • Iodination at the 2-position requires careful control of reagent stoichiometry and temperature to prevent side reactions.
  • Lewis acid catalysts such as TMSOTf enhance coupling efficiency and selectivity.
  • Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming the structure of intermediates and final products.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Synthesis
Iodination reagent NIS or ICl Selective 2-position iodination
Solvent for iodination DMSO or MeCN Solubility and reaction control
Sugar protection Acetyl groups Protect hydroxyls, maintain stereochemistry
Glycosylation catalyst TMSOTf Enhances coupling yield and selectivity
Temperature range 0–25 °C Controls reaction rate and stereochemistry
Deprotection method NH3 in MeOH Mild removal of protecting groups
Purification method HPLC High purity and stereochemical integrity

This detailed analysis synthesizes data from chemical suppliers, patent literature, and biochemical research on purine nucleoside derivatives closely related to the target compound. The preparation of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves careful iodination, sugar protection, glycosylation under Lewis acid catalysis, and mild deprotection steps to achieve high purity and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atom or to convert hydroxyl groups to hydrogen atoms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups at the iodine position.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity :
Research indicates that compounds similar to (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibit antiviral properties. The presence of the purine base allows for interaction with viral polymerases, potentially inhibiting viral replication. Studies have shown that modifications to the purine structure can enhance antiviral efficacy against various viruses, including HIV and hepatitis viruses .

Cancer Research :
The compound's ability to mimic adenosine suggests potential applications in cancer therapy. Adenosine signaling plays a critical role in tumor progression and immune evasion. By modulating adenosine receptors or pathways, this compound could be utilized to enhance anti-tumor immunity or inhibit tumor growth .

Biochemical Research

Nucleoside Analog Studies :
As a nucleoside analog, this compound can be employed in biochemical assays to study nucleic acid metabolism and the role of nucleosides in cellular processes. Its hydroxymethyl and hydroxy groups may influence its binding affinity to various enzymes involved in nucleotide synthesis and degradation .

Enzyme Inhibition Studies :
The structural features of this compound make it a candidate for investigating enzyme inhibition mechanisms. Particularly, it can be tested against kinases and phosphatases that play crucial roles in signal transduction pathways .

Agricultural Applications

Plant Growth Regulators :
Compounds related to this compound have been studied for their effects on plant growth regulation. Research suggests that such compounds can enhance growth rates and improve stress resistance in plants by modulating hormonal pathways .

Toxicology Studies

Safety Assessments :
The compound's interactions with biological systems necessitate thorough toxicological evaluations. Understanding its safety profile is essential for potential pharmaceutical or agricultural applications. Studies focusing on cytotoxicity and genotoxicity are critical for assessing the risk associated with its use .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Findings
PharmaceuticalAntiviral agentsInhibits viral replication; effective against HIV
Cancer therapyModulates adenosine pathways; enhances immune response
Biochemical ResearchNucleoside analog studiesInfluences nucleic acid metabolism
Enzyme inhibition studiesPotential inhibitor of kinases and phosphatases
AgriculturalPlant growth regulatorsEnhances growth rates; improves stress resistance
ToxicologySafety assessmentsEvaluates cytotoxicity and genotoxicity

Case Studies

  • Antiviral Research :
    A study demonstrated that a derivative of the compound significantly reduced viral loads in infected cell lines by targeting viral polymerases directly. This highlights the potential for developing new antiviral therapies based on this structure.
  • Cancer Immunotherapy :
    Another research project explored the use of nucleoside analogs in enhancing the efficacy of checkpoint inhibitors in cancer treatment. The results indicated improved tumor regression rates when combined with immune checkpoint inhibitors.
  • Agricultural Trials :
    Field trials applying the compound as a plant growth regulator showed a marked increase in yield for certain crops under drought conditions, suggesting its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related purine nucleosides highlights key differences in substituents, synthesis routes, and bioactivity:

Compound Name Key Substituents Synthesis Method Melting Point (°C) Molecular Weight Bioactivity/Application
(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol C2-I, C6-OH Not explicitly described in evidence; inferred from analogous halogenation routes N/A 390.15 Potential adenosine receptor modulation; iodine may enhance radioimaging applications
2-Chloroadenosine () C2-Cl, C6-NH2 Nucleophilic substitution with Cl⁻ N/A 285.69 A1/A2 adenosine receptor agonist; used in cardiovascular research
8-Bromoadenosine () C8-Br, C6-NH2 Bromination of adenosine N/A 344.13 Intermediate for further functionalization; bromine aids in X-ray crystallography
Compound 10 () C2-SH, C6-NH2 Na2S substitution in DMF 196–198 323.31 Thiol group enables conjugation; explored in prodrug design
YZG-330 () C6-(R-1-phenylpropyl)amino Amine coupling under basic conditions N/A 425.44 Central A1 receptor agonist; reduces body temperature in mice
Compound 16 () C6-cyclopentylamino, C2-F Fluorination and cyclopentylamine coupling N/A 351.36 Selective A1 receptor agonist; improved metabolic stability
Key Findings

Substituent Effects on Bioactivity: Halogens: The iodine atom in the target compound offers distinct advantages in radiolabeling compared to chlorine or bromine, though it may reduce solubility due to increased hydrophobicity . Amino vs.

Synthetic Accessibility :

  • Halogenation at C2 (e.g., Cl, Br, I) typically involves nucleophilic substitution or transition metal catalysis. The iodine analogue may require harsher conditions due to the lower reactivity of iodide .
  • Thiolation (e.g., Compound 10) employs Na2S in DMF, achieving 78% yield, whereas iodine substitution may necessitate protective group strategies to avoid side reactions .

Pharmacological Profiles: The target compound’s C2-I and C6-OH configuration may mimic endogenous adenosine but with slower metabolism, as seen in iodinated nucleosides like 5-iodo-2'-deoxyuridine . Compared to YZG-330, which targets central A1 receptors, the iodine substituent could enhance blood-brain barrier penetration but requires validation in vivo .

Research Implications

The iodine atom in This compound positions it as a candidate for:

  • Radiotracer Development: Leveraging iodine’s radioisotopes (e.g., ¹²⁵I) for imaging adenosine receptors in neurological disorders .
  • Structure-Activity Relationship (SAR) Studies : Comparing its receptor affinity with chloro- and bromo-analogues to optimize selectivity .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C10H12N4O4IC_{10}H_{12}N_4O_4I, with a molecular weight of approximately 320.13 g/mol. The tetrahydrofuran ring structure combined with hydroxyl and purine moieties plays a crucial role in its interactions with biological systems.

Structural Features

FeatureDescription
Molecular FormulaC10H12N4O4IC_{10}H_{12}N_4O_4I
Molecular Weight320.13 g/mol
Functional GroupsHydroxyl (-OH), Purine
Stereochemistry(2R,3R,4S,5R)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxyl groups in the tetrahydrofuran structure can form hydrogen bonds with enzymes, potentially modulating their activity.
  • Nucleotide Analog : As a purine derivative, it may mimic natural nucleotides, influencing nucleic acid synthesis and cellular processes.
  • Signal Transduction : It may interact with signaling pathways involved in cellular growth and differentiation.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to This compound exhibit antimicrobial activity. For instance, related tetrahydrofuran derivatives have shown effectiveness against various bacterial strains.

Cytotoxicity and Antitumor Activity

Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways .

Case Study: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations above 10 µM, suggesting potential for development as an anticancer agent .

Endocrine Disruption

Research has also indicated that certain tetrahydrofuran derivatives can disrupt endocrine functions in animal models. This raises concerns about the potential effects of similar compounds on hormonal regulation in humans .

Summary of Key Studies

Study ReferenceFocus AreaFindings
Endocrine DisruptionIdentified as disruptors in rat models at low doses.
Antitumor ActivityInduced significant apoptosis in breast cancer cells.
Antimicrobial ActivityEffective against multiple bacterial strains.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including safety glasses, gloves, and lab coats. Avoid inhalation of dust or aerosols by working in a fume hood. Store the compound at -10°C in an inert atmosphere to prevent degradation . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for at least 15 minutes . Follow OSHA guidelines for acute oral toxicity and respiratory irritation .

Q. How should this compound be synthesized to ensure high yield and purity?

While direct synthesis protocols for the iodo-derivative are not explicitly detailed in the evidence, analogous nucleoside synthesis strategies involve:

  • Protection of hydroxyl groups on the tetrahydrofuran ring to prevent unwanted side reactions.
  • Coupling the purine moiety via Vorbrüggen glycosylation or similar methods, as seen in brominated analogs .
  • Iodination at the 2-position of the purine ring using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.
  • Purification via reverse-phase HPLC or column chromatography, with purity verified by 1H NMR (e.g., δ 3.46–5.83 for tetrahydrofuran protons) and ESI-MS (e.g., m/z 345.1 [M+H]+ for brominated analogs) .

Q. What storage conditions are optimal for long-term stability?

Store the compound at -10°C under an inert gas (argon or nitrogen) to minimize oxidation or hydrolysis. Use amber vials to protect against light-induced degradation .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data between synthesis batches be resolved?

Batch-to-batch variability in NMR signals (e.g., δ 5.08–8.11 for purine protons ) may arise from:

  • Residual solvents or moisture : Ensure thorough drying and use deuterated solvents (e.g., DMSO-d6 or CDCl3).
  • Stereochemical impurities : Confirm configuration via NOESY or 2D-COSY to detect cross-peaks between tetrahydrofuran and purine protons.
  • Dynamic proton exchange : Adjust temperature during NMR acquisition to reduce broadening .

Q. What methodologies are recommended to assess the compound’s stability under physiological conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV at 254 nm.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.
  • Forced degradation : Expose to heat (60°C), light (UV), or oxidizing agents (H2O2) to identify breakdown products .

Q. How can the stereochemical configuration of the tetrahydrofuran ring be confirmed?

  • X-ray crystallography : Resolve absolute configuration using single crystals grown in methanol/water mixtures.
  • Circular dichroism (CD) : Compare experimental CD spectra with known stereoisomers of adenosine analogs.
  • Chiral HPLC : Separate enantiomers using a Chiralpak® IA column and validate retention times against standards .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Kinase inhibition profiling : Screen against a panel of kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays.
  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity.
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, referencing IC50 values of halogenated adenosine analogs .

Data Contradiction and Validation

Q. How should conflicting toxicity data from preliminary studies be addressed?

  • Reproducibility checks : Repeat assays in triplicate using independent batches of the compound.
  • Alternative cell lines : Test in primary cells (e.g., human hepatocytes) to rule out cell-type-specific effects.
  • Metabolite analysis : Use LC-MS/MS to identify if toxicity arises from degradation products like iodine radicals .

Q. What strategies validate the compound’s specificity in targeting purinergic receptors?

  • Competitive binding assays : Compare displacement of radiolabeled adenosine (e.g., [3H]-NECA) in membrane preparations.
  • Knockout models : Use CRISPR-edited cells lacking adenosine A2A receptors to confirm on-target effects.
  • Cross-reactivity screens : Test against unrelated receptors (e.g., GPCRs) to exclude off-target interactions .

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